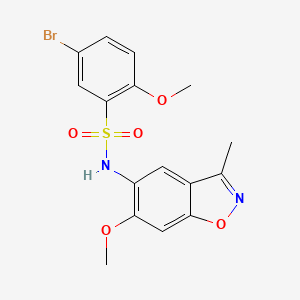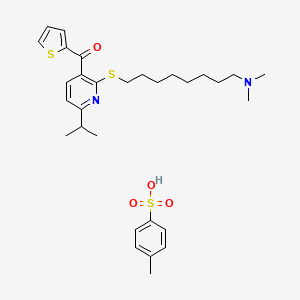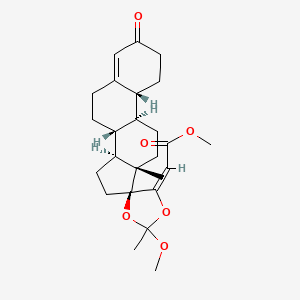
ZINC50166190
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZINC50166190 is a Zika virus RNA polymerase inhibitor.
Wissenschaftliche Forschungsanwendungen
ZINC Database for Ligand Discovery
ZINC50166190, as part of the ZINC database, is a valuable resource for ligand discovery in biological research. The ZINC database offers over twenty million molecules for use in biologically relevant contexts, and ZINC50166190 can be employed in virtual screening and drug design activities (Irwin et al., 2012).
Fluorescent Detection in Biological Systems
Research on ZINC50166190 extends to the field of fluorescent detection, particularly in zinc neurochemistry. Fluorescent probes, including those involving ZINC50166190, have been successfully used for in vivo monitoring of zinc, an essential biological element (Jiang & Guo, 2004).
Zinc Isotopes in Biogeosciences
The role of zinc isotopes, including those related to compounds like ZINC50166190, in biogeosciences is significant. They serve as biogeochemical tracers, helping to understand biological and chemical processes involving zinc (Cloquet et al., 2008).
Zinc in Physiology and Pathology
Zinc, a component of ZINC50166190, is crucial for numerous physiological processes and plays a structural and regulatory role in different macromolecules and enzymes. Understanding its mechanisms can help in elucidating various biological pathways and disorders (Tapiero & Tew, 2003).
Biomedical Applications
ZINC50166190's parent compound, zinc, shows promise in biomedical applications, such as bioabsorbable stents. It offers an ideal combination of degradation properties and physiological relevance, which is crucial for developing biodegradable medical devices (Bowen et al., 2013).
Zinc Oxide Nanoparticles in Medicine
Zinc oxide nanoparticles, derived from compounds like ZINC50166190, have significant applications in medicine. They are used for their antibacterial and antitumor properties, and in bioimaging due to their luminescent properties (Jiang, Pi, & Cai, 2018).
Zinc and Tissue Engineering
In tissue engineering, zinc and its derivatives, including ZINC50166190, promote cell growth and proliferation, playing a vital role in processes like osteogenesis and angiogenesis. This is crucial for developing new materials for organ repair and regenerative medicine (Laurenti & Cauda, 2017).
Eigenschaften
CAS-Nummer |
1455388-54-1 |
|---|---|
Produktname |
ZINC50166190 |
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.36 |
IUPAC-Name |
(S)-2-(3-Hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C18H19NO2/c20-15-8-3-5-13(11-15)12-18(21)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-3,5-6,8-9,11,17,20H,4,7,10,12H2,(H,19,21)/t17-/m0/s1 |
InChI-Schlüssel |
UDPVXBRBPZJNPL-KRWDZBQOSA-N |
SMILES |
O=C(N[C@H]1CCCC2=C1C=CC=C2)CC3=CC=CC(O)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ZINC50166190; ZINC-50166190; ZINC 50166190 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)



![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)